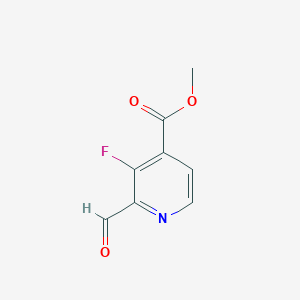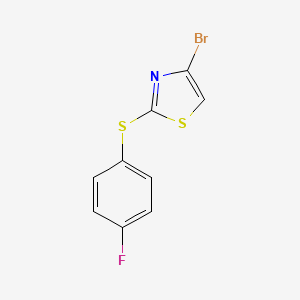
Methyl 5-bromoisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₈BrNO₂. It is an isoquinoline derivative that features a bromine atom at the 5-position and a carboxylate ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromoisoquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives followed by esterification. For instance, starting with isoquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromoisoquinoline can then be reacted with methanol and a catalytic amount of acid to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications.
Scientific Research Applications
Methyl 5-bromoisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromoisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group can influence its binding affinity and specificity, leading to diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloroisoquinoline-4-carboxylate
- Methyl 5-fluoroisoquinoline-4-carboxylate
- Methyl 5-iodoisoquinoline-4-carboxylate
Uniqueness
Methyl 5-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 5-bromoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3 |
InChI Key |
FJDLYFJREOZJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)C=CC=C2Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














